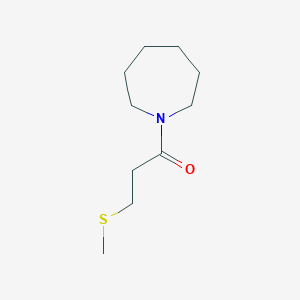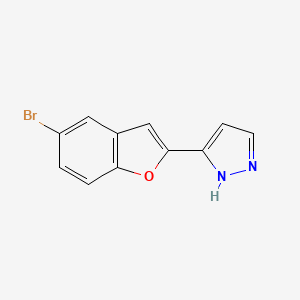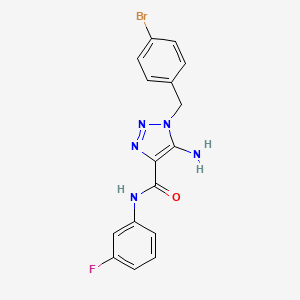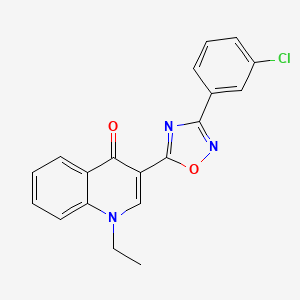
N-(1-cyanocyclobutyl)-3-phenoxypropanamide
カタログ番号 B2939484
CAS番号:
1281106-78-2
分子量: 244.294
InChIキー: LDQMRMAZOOTSMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-3-phenoxypropanamide, also known as CCPA, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound belongs to the category of adenosine receptor agonists and has been shown to have significant effects on the central nervous system.
科学的研究の応用
Catalysis and Chemical Synthesis
- Selective Hydrogenation : Research demonstrates the effectiveness of catalysts like Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective hydrogenation of phenol to cyclohexanone, an important intermediate in chemical manufacturing, under mild conditions (Yong Wang et al., 2011). This indicates the potential for exploring catalytic applications of N-(1-cyanocyclobutyl)-3-phenoxypropanamide in similar contexts.
- Polyethylene Production : Phenoxycycloalkylimine ligated zirconium complexes, including cyclobutyl variants, have been shown to produce polyethylenes with high efficiency and varying molecular weights, indicating a role in polymer production (H. Terao et al., 2006).
Antimicrobial Applications
- Antibacterial and Antifungal Activities : Novel heterocyclic compounds bearing a sulfonamide moiety, including thiazole and pyrazole derivatives, have been synthesized for their promising antibacterial and antifungal activities, showcasing the potential of incorporating N-(1-cyanocyclobutyl)-3-phenoxypropanamide into new antimicrobial agents (E. Darwish et al., 2014).
- Anti-inflammatory and Cytoprotective Agents : The synthesis and evaluation of novel monocyclic cyanoenones as Michael acceptors have revealed high reactivity and biological potency, including anti-inflammatory and cytoprotective effects, suggesting potential therapeutic applications (Suqing Zheng et al., 2012).
Chemical Reactivity and Synthesis
- Reactivity as Michael Acceptors : Studies on novel monocyclic cyanoenones have highlighted their unique chemical reactivity as Michael acceptors and their biological potency, providing insights into the chemical behavior of cyano-containing compounds (Suqing Zheng et al., 2012).
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-11-14(8-4-9-14)16-13(17)7-10-18-12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQMRMAZOOTSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol
1573000-28-8
1-(Azepan-1-yl)-3-methylsulfanylpropan-1-one
1343866-42-1

![(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B2939401.png)



![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide](/img/structure/B2939406.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2939408.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2939410.png)





![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B2939419.png)
